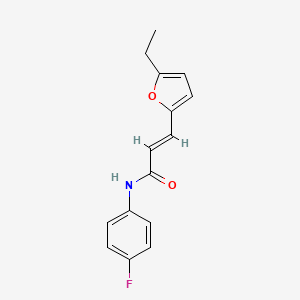

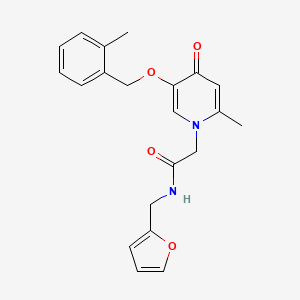

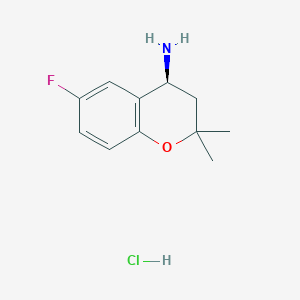

![molecular formula C22H20N2O3 B2495920 cyclopropyl(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone O-benzyloxime CAS No. 861208-17-5](/img/structure/B2495920.png)

cyclopropyl(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone O-benzyloxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of cyclopropyl and quinoline derivatives has been demonstrated through various methods, highlighting the versatility of these compounds. For instance, Szakonyi et al. (2002) detailed a remarkable cyclopropanation process to produce doubly constrained 1-aminocyclopropane-1-carboxylic acid systems, showcasing the synthetic flexibility of incorporating cyclopropyl groups into complex molecular frameworks (Szakonyi, Fülöp, Tourwé, & De Kimpe, 2002). Moreover, Austin et al. (2007) provided insights into the synthesis of quinoline derivatives through photocyclisation of substituted benzylidenecyclopentanone O-alkyl and O-acetyloximes, further expanding the synthetic toolbox for constructing quinoline cores (Austin, Egan, Tully, & Pratt, 2007).

Molecular Structure Analysis

The molecular structure of cyclopropyl(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone O-benzyloxime and related compounds has been a subject of interest due to their complex configurations and potential for diverse chemical interactions. Cuervo et al. (2009) discussed the conformational and configurational disorder in related compounds, highlighting the structural complexity and versatility of these molecules (Cuervo, Abonía, Cobo, & Glidewell, 2009).

Scientific Research Applications

Synthesis and Chemical Properties

Innovative Synthesis Techniques

A study describes the synthesis of cyclopropa[b]quinoline derivatives, which can be considered as doubly constrained 1-aminocyclopropane-1-carboxylic acid systems. This synthesis showcases a novel cyclopropanation process, highlighting the chemical's utility in creating complex heterocyclic systems (Szakonyi, Fülöp, Tourwé, & de Kimpe, 2002).

Regioselective Synthesis

Another research effort focused on the regioselective synthesis of quinolin-8-ols and tetrahydroquinolin-8-ols, which are crucial for developing pharmacologically active compounds. The study emphasizes the chemical's versatility in facilitating selective cyclization reactions (Uchiyama, Ono, Hayashi, & Narasaka, 1998).

Fused Quinoline Derivatives

Research into the facile synthesis of fused quinolines via intramolecular Friedel–Crafts acylation using related compounds highlights the potential for creating bioactive molecules with complex structures. This method offers a milder alternative to traditional synthesis methods, allowing for easier product isolation (Li, Chang, Gao, & Gao, 2008).

Biological Activity and Applications

Antibacterial Activity

A series of cyclopropyl-fluoroquinolone derivatives, structurally similar to the compound , was evaluated for antibacterial activity. These studies shed light on the structure-activity relationships crucial for developing effective antimicrobial agents. The research indicates that certain substitutions can enhance activity against a broad range of bacteria while reducing potential side effects (Sánchez et al., 1995).

Photostability and Biological Activity

The photostability and biological activity of fluoroquinolones substituted at the 8 position, as investigated in certain studies, demonstrate the impact of structural modifications on the stability and efficacy of quinolone-based compounds under UV irradiation. This research highlights the importance of molecular design in developing photostable and effective antibacterial agents (Matsumoto et al., 1992).

properties

IUPAC Name |

(E)-1-cyclopropyl-1-(8-methyl-[1,3]dioxolo[4,5-g]quinolin-7-yl)-N-phenylmethoxymethanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O3/c1-14-17-9-20-21(26-13-25-20)10-19(17)23-11-18(14)22(16-7-8-16)24-27-12-15-5-3-2-4-6-15/h2-6,9-11,16H,7-8,12-13H2,1H3/b24-22+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGCFUOFPIKDKQO-ZNTNEXAZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC2=CC3=C(C=C12)OCO3)C(=NOCC4=CC=CC=C4)C5CC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=NC2=CC3=C(C=C12)OCO3)/C(=N/OCC4=CC=CC=C4)/C5CC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cyclopropyl(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone O-benzyloxime | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

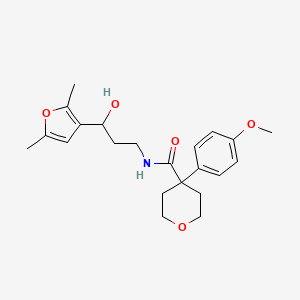

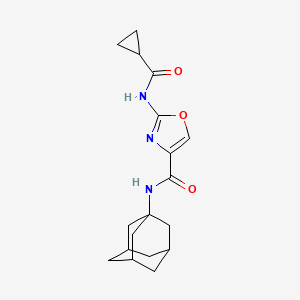

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-4-methoxy-N,1-dimethyl-6-oxopyridine-3-carboxamide](/img/structure/B2495838.png)

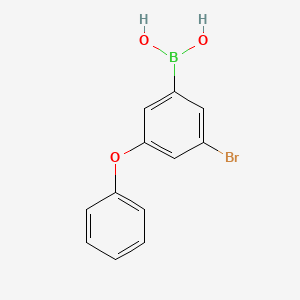

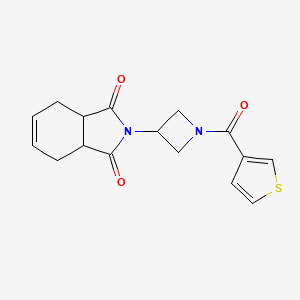

![8-(2,4-Dimethylphenyl)-1-methyl-3-(2-oxopropyl)-1,3,5-trihydroimidazolidino[1, 2-h]purine-2,4-dione](/img/structure/B2495844.png)

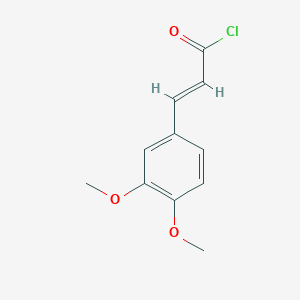

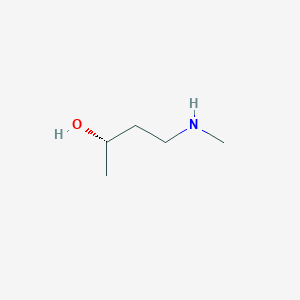

![3-(4-chlorophenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2495851.png)

![N-(1H-benzo[d]imidazol-2-yl)-6-ethoxypyrimidine-4-carboxamide](/img/structure/B2495854.png)

![tert-Butyl N-{2-[bis(3-aminopropyl)amino]ethyl}carbamate](/img/structure/B2495861.png)